molecular formula C13H16BrNO2 B11926345 Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate CAS No. 1131594-39-2

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate

Cat. No.: B11926345
CAS No.: 1131594-39-2
M. Wt: 298.18 g/mol
InChI Key: HWVOEBLQHQLVFF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a brominated aromatic ester featuring a pyrrolidine substituent at the para position relative to the ester group. The compound’s structure combines a benzoate backbone with a bromine atom (electron-withdrawing) and a pyrrolidine ring (electron-donating tertiary amine), creating a unique electronic and steric profile.

Properties

CAS No.

1131594-39-2

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

ethyl 3-bromo-4-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H16BrNO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

HWVOEBLQHQLVFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl 3-bromo-4-hydroxybenzoate with pyrrolidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate often involves large-scale bromination and subsequent reactions in controlled environments to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often using automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine group can interact with various enzymes and receptors, influencing biological pathways. The bromine atom can participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Ethyl Benzoate Derivatives

The following table highlights structural differences between ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate and key analogs from the evidence:

Compound Name Substituents at Positions 3 and 4 Key Functional Groups
This compound Br (position 3), pyrrolidine (position 4) Bromine, pyrrolidine, ester
Ethyl 4-(2',5'-dioxo-pyrrolidin-1-yl)benzoate None (position 3), diketopyrrolidine (position 4) Diketopyrrolidine, ester
Ethyl 4-(4-methylpiperazin-1-yl)methyl benzoate Br (position 3), 4-methylpiperazine (position 4) Bromine, piperazine, ester
I-6230 (Ethyl 4-phenethylamino benzoate) Pyridazin-3-yl-phenethylamino (position 4) Pyridazine, phenethylamine, ester
Ethyl 4-(dimethylamino)benzoate Dimethylamino (position 4) Tertiary amine, ester
Key Observations:
  • Bromine vs. Non-Halogenated Analogs: The bromine at position 3 in the target compound enhances molecular weight (∼80 g/mol added) and polarizability compared to non-brominated analogs like ethyl 4-(dimethylamino)benzoate. Bromine’s electron-withdrawing nature may also increase susceptibility to nucleophilic aromatic substitution .
  • Pyrrolidine vs. Piperazine or Diketopyrrolidine : Pyrrolidine (5-membered ring) offers less steric hindrance and lower basicity (pKa ∼11) compared to piperazine (6-membered ring, pKa ∼9.8 for secondary amines). Diketopyrrolidine derivatives (e.g., from ) introduce electron-withdrawing ketones, reducing amine basicity and altering solubility .
  • Ester Group Positioning: The ester at position 1 (ortho to bromine) may influence steric interactions in reactions or binding scenarios compared to analogs with substituents at other positions (e.g., I-6230’s phenethylamino group at position 4) .

Physicochemical Properties

  • Solubility: The pyrrolidine group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) compared to purely aromatic analogs like ethyl benzoate. However, bromine’s hydrophobicity may reduce aqueous solubility relative to dimethylamino-substituted analogs (e.g., ethyl 4-(dimethylamino)benzoate) .
  • Thermal Stability: Bromine’s presence likely increases melting/boiling points compared to non-halogenated derivatives. For example, ethyl 4-(dimethylamino)benzoate has a reported melting point of ∼85–90°C, while brominated analogs may exceed 100°C .

Biological Activity

Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a pyrrolidine ring attached to a benzoate moiety. This article provides an in-depth analysis of its biological activity, synthesis, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 298.18 g/mol
  • Structural Features : The compound contains a bromine atom, a pyrrolidinyl group, and an ethyl ester functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination : The introduction of the bromine atom at the 3-position of the benzoate ring.
  • Pyrrolidine Attachment : Nucleophilic substitution involving pyrrolidine to form the final compound.
  • Purification : The product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an enzyme inhibitor and in potential anticancer applications. The presence of the pyrrolidinyl group enhances its interaction with biological targets, which may include:

  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in disease pathways, including cancer proliferation.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-bromo-4-(methylpiperazin-1-yl)benzoateContains a methylpiperazine instead of pyrrolidineMay exhibit different biological activities due to piperazine's properties
Mthis compoundMethyl instead of ethyl groupPotentially different solubility and reactivity
Ethyl 3-amino-4-(pyrrolidin-1-yl)benzoateAmino group replaces bromineMay have different pharmacological effects due to amino functionality

Enzyme Interaction Studies

In vitro assays have demonstrated that this compound can interact with various enzymes, influencing their activity. For instance, studies involving enzyme inhibition assays have shown promising results in reducing enzyme activity related to cancer progression.

Cytotoxicity Assays

Recent cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibits significant antiproliferative effects. The compound was tested against several cell lines, including breast and prostate cancer cells, showing IC50_{50} values indicative of its potential as an anticancer agent.

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